molecular formula C10H11NO3 B15224315 7-Methoxyisoindoline-1-carboxylic acid

7-Methoxyisoindoline-1-carboxylic acid

Cat. No.: B15224315
M. Wt: 193.20 g/mol
InChI Key: QTGYKUQSLGFWMS-UHFFFAOYSA-N
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Description

7-Methoxyisoindoline-1-carboxylic acid is a bicyclic organic compound featuring an isoindoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a methoxy (-OCH₃) substituent at the 7-position and a carboxylic acid (-COOH) group at the 1-position. Isoindoline derivatives are valued in pharmaceutical and agrochemical research due to their bioactivity and versatility in synthesis.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-14-7-4-2-3-6-5-11-9(8(6)7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)

InChI Key

QTGYKUQSLGFWMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(NC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyisoindoline-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyisoindoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-Methoxyisoindoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyisoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The methoxy group and carboxylic acid functional group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analog: 7-Methoxy-1H-Indole-3-carboxylic Acid

Key Differences :

  • Core Structure : Replaces isoindoline with an indole ring (benzene fused to a pyrrole ring).
  • Substituents : Methoxy at position 7, carboxylic acid at position 3 (vs. position 1 in the target compound).

Physicochemical Properties :

Property 7-Methoxy-1H-Indole-3-carboxylic Acid Inferred for 7-Methoxyisoindoline-1-carboxylic Acid
Molecular Formula C₁₀H₉NO₃ Likely C₉H₉NO₃ (isoindoline core)
Molecular Weight 191.18 g/mol ~177.17 g/mol (estimated)
Melting Point 199–201°C (CAS 4382-54-1) Data unavailable; isoindoline analogs often >150°C
Boiling Point 447.6°C (estimated) Likely lower due to reduced aromaticity
Density 1.381 g/cm³ Similar range expected
Storage Conditions 2–8°C Likely ambient or refrigerated

Applications : Used in drug synthesis (e.g., kinase inhibitors). The indole scaffold enhances π-π interactions in receptor binding, whereas isoindoline may offer improved metabolic stability.

Structural Analog: 7-Methoxyindolizine-1-carboxylic Acid

Key Differences :

  • Core Structure : Indolizine (fused bicyclic system with a six-membered ring and five-membered ring containing two heteroatoms).
  • Substituents : Methoxy at position 7, carboxylic acid at position 1.

Physicochemical Properties :

Property 7-Methoxyindolizine-1-carboxylic Acid Inferred for Target Compound
Molecular Formula C₁₀H₉NO₃ C₉H₉NO₃
Molecular Weight 191.18 g/mol ~177.17 g/mol
Purity >97.0% Likely similar

Research Relevance : Indolizine derivatives are explored for antitumor activity. The isoindoline variant may exhibit distinct electronic properties due to differing nitrogen positioning.

Structural Analog: 7-Methoxy-1,3-Benzodioxole-5-carboxylic Acid

Key Differences :

  • Core Structure : Benzodioxole (benzene fused to a dioxole ring) vs. isoindoline.
  • Substituents : Methoxy and carboxylic acid on a dioxole-containing scaffold.

Physicochemical Properties :

Property 7-Methoxy-1,3-Benzodioxole-5-carboxylic Acid Inferred for Target Compound
Molecular Formula C₉H₈O₅ C₉H₉NO₃
CAS Number 526-34-1 Not available
Hazards Harmful if swallowed (Xn) Likely similar

Applications: Benzodioxole derivatives are common in natural products (e.g., flavonoids). The isoindoline analog may offer enhanced solubility due to the amine group.

Structural Analog: 7-Methoxyisoindolin-1-one

Key Differences :

  • Functional Group : Lactam (cyclic amide) vs. carboxylic acid.

Physicochemical Properties :

Property 7-Methoxyisoindolin-1-one This compound
Molecular Formula C₉H₉NO₂ C₉H₉NO₃
Molecular Weight 163.17 g/mol ~177.17 g/mol
Melting Point Data unavailable Higher due to carboxylic acid group

Research Relevance : Lactams are intermediates in drug synthesis (e.g., β-lactam antibiotics). The carboxylic acid variant could serve as a precursor for amide or ester derivatives.

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